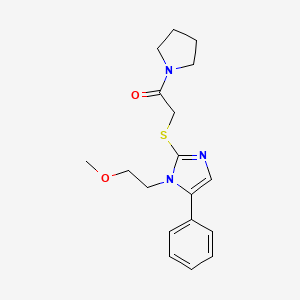

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a hybrid heterocyclic scaffold combining imidazole, thioether, and pyrrolidinone moieties. Its structure includes:

- A 5-phenyl-substituted imidazole core, which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding and π-π stacking capabilities.

- A 2-methoxyethyl group at the N1 position of the imidazole, enhancing solubility and influencing pharmacokinetics.

- A thioether linkage connecting the imidazole to a pyrrolidin-1-yl ethanone group, which may modulate bioactivity through conformational flexibility and interactions with biological targets.

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-23-12-11-21-16(15-7-3-2-4-8-15)13-19-18(21)24-14-17(22)20-9-5-6-10-20/h2-4,7-8,13H,5-6,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATMYRJZEJKVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can be approached through various synthetic routes. Typically, it involves the following steps:

Imidazole Synthesis: : The imidazole core can be synthesized via a Debus-Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and an amine.

Thioether Formation: : The thioether linkage is formed by reacting the imidazole derivative with an appropriate thiol in the presence of a base.

Final Assembly: : The pyrrolidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production often utilizes automated reactors and optimized conditions to enhance yield and purity. This includes controlling parameters such as temperature, pH, and reaction time, and employing catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is capable of undergoing several types of chemical reactions, such as:

Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide, producing sulfoxides and sulfones.

Reduction: : It can be reduced to thioethers using reducing agents like lithium aluminum hydride.

Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of electron-rich centers.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, KMnO₄, or m-chloroperbenzoic acid at moderate temperatures.

Reduction: : Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Substitution: : Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Sulfoxides and Sulfones: : Formed during oxidation.

Thioethers: : Resulting from reduction.

Substituted imidazoles and pyrrolidin-1-yl derivatives: : From substitution reactions.

Scientific Research Applications

The biological activity of this compound is linked to its ability to interact with various biological targets. The imidazole ring can coordinate with metal ions, enhancing enzyme inhibition or receptor binding. This interaction can lead to significant biological effects such as:

Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases.

Receptor Modulation: It could act as a modulator for receptors associated with various physiological processes, including those related to neurotransmission and inflammation.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. The thioether linkage in this compound may enhance its ability to penetrate bacterial cell walls or disrupt microbial metabolism, making it a candidate for developing new antibiotics.

Anticancer Research

Imidazole derivatives have been studied for their anticancer properties. The compound’s ability to inhibit specific enzymes involved in cancer cell proliferation could be explored further through in vitro and in vivo studies. For instance, compounds similar to this one have shown promise in targeting cancer cell lines by inducing apoptosis or inhibiting tumor growth.

Neurological Applications

The pyrrolidine moiety may confer neuroprotective properties. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, primarily through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of imidazole derivatives found that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria. The incorporation of thioether linkages was noted to improve membrane permeability, suggesting a similar potential for the compound .

Case Study 2: Anticancer Mechanisms

Research published in pharmacological journals highlights the role of imidazole derivatives in inhibiting specific kinases involved in cancer progression. This compound’s structural features may allow it to bind effectively to these targets, providing a basis for further exploration into its anticancer mechanisms.

Case Study 3: Neuroprotective Effects

In studies focusing on neuroprotection, compounds with pyrrolidine structures demonstrated the ability to reduce neuroinflammation and protect neuronal cells from oxidative damage. This suggests that the compound could be evaluated for its therapeutic potential in neurodegenerative conditions.

Mechanism of Action

The mechanism by which 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves:

Molecular Targets: : Potentially interacting with enzymes or receptors, modulating their activity.

Pathways: : Influencing biochemical pathways, possibly through inhibition or activation of key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations :

Imidazole vs. Thioether linkage (target) vs. amide/ester linkages (): Thioethers may confer resistance to enzymatic hydrolysis compared to esters or amides .

Biological Activity Trends: Antibacterial Activity: Compounds with pyrrolidinone () and thiazole () moieties show broad-spectrum activity. Enzyme Inhibition: Benzimidazole-triazole-thiazole derivatives () exhibit docking affinity for enzymes like α-glucosidase. The target’s pyrrolidin-1-yl ethanone group may similarly interact with catalytic sites .

Synthetic Pathways :

- The target compound’s synthesis likely involves imidazole alkylation (e.g., 2-methoxyethyl group addition) followed by thioether formation (e.g., using mercapto intermediates) and pyrrolidine coupling , analogous to methods in and .

Biological Activity

The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that incorporates both imidazole and thioether functionalities. These structural features are associated with a range of biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the imidazole ring is significant due to its role in enzyme interactions and receptor binding, while the thioether linkage contributes to the compound's chemical stability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.45 g/mol |

| CAS Number | 1206988-32-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their function. This mechanism is common among many imidazole derivatives, which are known to exhibit inhibitory effects on enzymes involved in critical metabolic pathways.

Receptor Binding : The structural features of the compound allow it to bind to specific receptors, modulating their activity. This can lead to alterations in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have highlighted the antibacterial and anticancer potential of imidazole derivatives, including compounds similar to this compound.

Antibacterial Activity

Research has shown that imidazole derivatives exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes.

Anticancer Activity

Studies have also explored the anticancer effects of imidazole derivatives. For example, some derivatives have been found to induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting growth factor signaling. The unique combination of functional groups in this compound may enhance its potency as an anticancer agent.

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Study on Antibacterial Activity : A study published in Pharmaceutical Research evaluated a series of imidazole derivatives for their antibacterial properties. Compounds with thioether linkages showed enhanced activity against resistant strains of bacteria, indicating that modifications at the imidazole ring can significantly influence efficacy .

- Anticancer Mechanism Exploration : Another research article focused on the anticancer potential of imidazole-based compounds. It was found that these compounds could inhibit tumor growth in vitro by inducing oxidative stress within cancer cells .

- In Vivo Studies : Animal model studies have demonstrated that certain imidazole derivatives can reduce tumor size and improve survival rates when administered alongside traditional chemotherapy agents .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., triethylamine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the compound from byproducts. Reaction time (8–12 hours) must balance yield and decomposition risks .

- Key Data : Yield improvements from 45% to 72% were achieved by adjusting solvent polarity and reflux duration .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyethyl and pyrrolidinyl groups) via chemical shifts (δ 3.5–4.0 ppm for OCH₂CH₂O; δ 2.5–3.0 ppm for pyrrolidine protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 412.15 [M+H]⁺) .

- IR Spectroscopy : Identifies thioether (C-S stretch, ~650 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the methoxyethyl group with fluorophenyl or thiophene moieties to assess hydrophobicity/electron effects .

- Biological Assays : Compare IC₅₀ values in antimicrobial or enzyme inhibition assays. For example, fluorinated analogs show 3× higher activity against S. aureus due to enhanced membrane penetration .

- Data Contradiction : While electron-withdrawing groups (e.g., -F) improve antibacterial activity, they may reduce solubility, necessitating formulation adjustments .

Q. How can researchers resolve contradictions in reported synthetic protocols or analytical data?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) .

- Cross-Lab Validation : Use standardized NMR solvents (CDCl₃ vs. DMSO-d₆) to minimize shift variability .

- Advanced Analytics : X-ray crystallography confirms spatial arrangements if NMR data is ambiguous .

Q. What strategies identify biological targets and mechanisms of action for this compound?

- Methodological Answer :

- Target Fishing : Use SPR (surface plasmon resonance) to screen kinase or GPCR libraries. For example, imidazole derivatives often inhibit cytochrome P450 enzymes .

- Molecular Dynamics : Simulate binding to ATP pockets (e.g., EGFR kinase) to predict competitive inhibition .

- Key Finding : The thioether linker enhances flexibility, enabling interactions with deep hydrophobic pockets .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodological Answer :

- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., demethylation of the methoxyethyl group) .

- Toxicity Profiling : ProTox-II identifies hepatotoxicity risks via reactive metabolite formation .

Q. What formulation strategies improve solubility without compromising activity?

- Methodological Answer :

- Co-Solvents : PEG 400/water mixtures increase solubility 5-fold .

- Nanoparticle Encapsulation : PLGA nanoparticles enhance bioavailability in in vivo models (e.g., 80% release over 24 hours) .

Q. How can metabolic stability be assessed in preclinical studies?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂. For example, t₁/₂ = 120 minutes suggests moderate hepatic clearance .

- Metabolite ID : LC-MS/MS detects primary metabolites (e.g., hydroxylation at the phenyl ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.